Aluminum potassium selenate

Description

Historical Trajectories and Foundational Studies of Selenate (B1209512) Alums

The study of alums dates back to antiquity, with sulfate-based alums like potassium alum being used for various purposes in ancient civilizations. wikipedia.orgijrap.net The scientific understanding of their composition was established much later. In 1797, Louis Vauquelin determined that common alum is a double salt composed of sulfuric acid, alumina (B75360) (aluminum oxide), and potash. wikipedia.org

The exploration of selenate alums represents a logical extension of this long history, investigating the effects of substituting selenium for sulfur within the well-established alum structure. wikipedia.orgijrap.net These selenium-containing alums are noted as being strong oxidizing agents. ijrap.netthoughtco.com Foundational research in the 20th century focused on the synthesis and classification of these new compounds. Historically, the classification of alums into structural classes, such as α and β types, was often based on the visual observation of crystal morphology. publish.csiro.au

However, this method required confirmation by more precise techniques. Foundational crystallographic studies were later undertaken to definitively determine the crystal structures of selenate alums. For instance, a key study on caesium selenate alums, including the aluminum variant (CsAl[SeO₄]₂·12H₂O), was conducted to verify whether their classification as α-alums, based on morphology, was correct. publish.csiro.auresearchgate.net These studies confirmed that caesium selenate alums of aluminum, chromium, iron, and indium indeed belong to the α-alum structural class, in contrast to their sulfate (B86663) counterparts which have the β-alum structure. researchgate.net This work was crucial in establishing a solid structural foundation for the selenate alum family, moving beyond morphological observations to precise atomic-level descriptions.

Contemporary Research Context within the Alum Family of Compounds

Contemporary research also extends beyond the classic alum structure to more complex, related materials. The synthesis and characterization of nanometric aluminum clusters, such as the ε-Al₁₃ Keggin ion, with selenate as the counter-ion, illustrates this direction. pnas.org These studies investigate the thermal stability and thermochemical properties of such complex materials, noting that the selenate anions decompose at high temperatures (above 460 °C). pnas.org Furthermore, research into the interactions between aluminum-based materials and selenium species, such as the adsorption of selenate and selenite (B80905) onto amorphous aluminum hydroxide (B78521), highlights a modern focus on the potential environmental applications and behaviors of these compounds. nih.gov This research identifies that selenate tends to form relatively loosely bound, outer-sphere complexes with aluminum hydroxide surfaces. nih.gov

Research Data Tables

Table 1: Crystallographic Data for α-Caesium Selenate Alums

This table presents findings from a study on the crystal structures of various caesium selenate alums. The data was determined at 295 K, and all compounds crystallize in the cubic space group Pa3. researchgate.net

| Compound | Formula | Lattice Constant (a) in Å | Refined Reflections | R-factor |

| Caesium Aluminium Selenate | CsAl[SeO₄]₂·12H₂O | 12.544 | 568 | 0.040 |

| Caesium Chromium Selenate | CsCr[SeO₄]₂·12H₂O | 12.575 | 561 | 0.041 |

| Caesium Iron Selenate | CsFe[SeO₄]₂·12H₂O | 12.615 | 556 | 0.051 |

| Caesium Rhodium Selenate | CsRh[SeO₄]₂·12H₂O | 12.532 | 566 | 0.031 |

| Caesium Indium Selenate | CsIn[SeO₄]₂·12H₂O | 12.694 | 269 | 0.027 |

Table 2: General Properties of Aluminum Potassium Selenate

This table outlines the general and inferred properties of this compound based on its classification as a selenate alum.

| Property | Description | Source |

| Chemical Formula | KAl(SeO₄)₂·12H₂O | wikipedia.org |

| Compound Type | Hydrated double salt (alum) | wikipedia.org |

| Key Components | Potassium (K⁺), Aluminum (Al³⁺), Selenate (SeO₄²⁻), Water (H₂O) | wikipedia.orgijrap.net |

| Analogous Compound | Potassium Alum (Potassium Aluminum Sulfate) | wikipedia.orgencyclopedia.com |

| Chemical Property | Strong oxidizing agent | ijrap.netthoughtco.com |

| Physical State | Expected to be a crystalline solid | publish.csiro.auresearchgate.net |

Structure

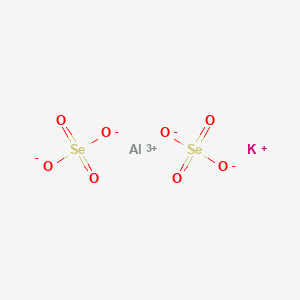

2D Structure

Properties

IUPAC Name |

aluminum;potassium;diselenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.2H2O4Se/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTVNYLQLSYSRM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648439 | |

| Record name | Aluminium potassium selenate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13530-59-1 | |

| Record name | Aluminium potassium selenate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystal Growth Investigations

Controlled Crystallization Techniques for Aluminum Potassium Selenate (B1209512) Single Crystals

The growth of single crystals of aluminum potassium selenate, KAl(SeO₄)₂·12H₂O, a member of the alum family, relies on creating a supersaturated solution from which the crystalline solid can precipitate in a controlled manner. A common and effective method for achieving this is through the slow evaporation of the solvent from a saturated solution at a constant temperature.

The general procedure begins with the preparation of a saturated aqueous solution of this compound. This is typically achieved by dissolving the salt in distilled water at a slightly elevated temperature to ensure complete dissolution and then allowing it to cool to room temperature. To remove any impurities that could act as unwanted nucleation sites, the solution is filtered.

A crucial step in growing large, well-formed single crystals is the introduction of a "seed crystal." A small, high-quality crystal of this compound is selected and suspended in the saturated solution. This seed crystal provides a template for further crystal growth, encouraging the deposition of molecules from the solution onto its existing lattice structure. The container is then sealed to allow for slow evaporation of the water, which gradually increases the concentration of the solute and drives the crystallization process. Maintaining a stable temperature throughout this process is paramount to prevent rapid changes in solubility that could lead to the formation of multiple small crystals instead of the desired single large one.

Another technique that can be employed is the slow cooling of a saturated solution. In this method, a saturated solution is prepared at an elevated temperature and then allowed to cool down slowly over an extended period. As the temperature decreases, the solubility of the this compound also decreases, leading to the formation of a supersaturated solution and subsequent crystallization. The rate of cooling is a critical parameter that must be carefully controlled to influence the size and quality of the resulting crystals.

Factors Influencing Crystal Habit and Quality

Supersaturation: The level of supersaturation of the solution is a primary driver of crystal growth. A high degree of supersaturation can lead to rapid and uncontrolled nucleation, resulting in a large number of small, often poorly formed crystals. Conversely, a low and carefully controlled level of supersaturation promotes slower, more orderly growth on the existing seed crystal, leading to larger and higher-quality single crystals.

Temperature: Temperature plays a significant role in determining the solubility of this compound. Fluctuations in temperature can cause undesirable cycles of dissolution and precipitation, which can negatively impact the crystal's surface quality and introduce defects. Therefore, maintaining a constant and stable temperature is crucial for steady and uniform crystal growth.

Solvent: While water is the most common solvent for growing this compound crystals, the choice of solvent can influence solubility and crystal habit. The interaction between the solvent molecules and the growing crystal faces can affect their relative growth rates, leading to different crystal morphologies.

Cooling Rate: In crystallization methods that involve cooling, the rate at which the temperature is lowered is a critical parameter. A slow and controlled cooling rate allows for the orderly deposition of molecules onto the crystal lattice, favoring the growth of large and well-defined crystals. Rapid cooling, on the other hand, tends to induce rapid nucleation and the formation of a polycrystalline mass.

By carefully controlling these factors, it is possible to influence the crystallization process and produce high-quality single crystals of this compound suitable for various scientific and technological applications.

| Parameter | Influence on Crystal Growth | Optimal Condition for High-Quality Single Crystals |

| Supersaturation | High supersaturation leads to rapid nucleation and small crystals. | Low and controlled supersaturation. |

| Temperature | Fluctuations can cause defects and irregular growth. | Constant and stable temperature. |

| Impurities | Can cause defects and alter crystal habit. | High-purity starting materials and clean environment. |

| Cooling Rate | Rapid cooling results in small, poorly formed crystals. | Slow and controlled cooling rate. |

Advanced Crystallographic Structure Determination

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction is the definitive technique for determining the atomic structure of crystalline solids. By analyzing the pattern of diffracted X-rays from a single crystal, a detailed model of the electron density, and thus the arrangement of atoms, can be constructed.

Aluminum potassium selenate (B1209512) is isostructural with the α-alums. researchgate.net At room temperature, these compounds crystallize in the cubic system. arizona.edu The specific space group determined for this structure is Pa3̅. arizona.eduwikipedia.org This space group belongs to the diploidal crystal class (m3̅) and imposes specific symmetry constraints on the arrangement of atoms within the unit cell. ionicviper.org

The unit cell is the fundamental repeating block of the crystal structure. For aluminum potassium selenate's sulfate (B86663) analog, potassium alum, the lattice parameter 'a' has been determined to be approximately 12.18 Å. wikipedia.org Due to the slightly larger ionic radius of the selenate (SeO₄²⁻) ion compared to the sulfate (SO₄²⁻) ion, the unit cell parameter for this compound is expected to be marginally larger, though it maintains the same cubic symmetry. The unit cell contains four formula units (Z = 4). arizona.edu

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | arizona.edu |

| Space Group | Pa3̅ | arizona.eduwikipedia.org |

| Lattice Parameter (a) | 12.18 Å | wikipedia.org |

| Volume | 1806.6 ų | Calculated |

| Formula Units (Z) | 4 | arizona.edu |

The crystal structure of an alum consists of isolated trivalent cations [Al(H₂O)₆]³⁺, monovalent cations [K(H₂O)₆]⁺, and selenate [SeO₄]²⁻ anions, all interconnected by a network of hydrogen bonds. ionicviper.org The aluminum and potassium ions are each located at sites of high symmetry within the unit cell. Both the Al³⁺ and K⁺ ions exhibit octahedral coordination, being surrounded by six water molecules. ionicviper.org

The Al³⁺ ion is coordinated by six water molecules (often labeled W2) forming a regular [Al(H₂O)₆]³⁺ octahedron. The K⁺ ion is also surrounded by six water molecules (W1), but the resulting [K(H₂O)₆]⁺ octahedron is typically more distorted. ionicviper.org The selenate tetrahedra occupy positions along the threefold symmetry axes of the cube. arizona.edu

| Atom | Wyckoff Position | x | y | z |

|---|---|---|---|---|

| K | 4b | 0.5 | 0.5 | 0.5 |

| Al | 4a | 0 | 0 | 0 |

| S/Se | 8c | ~0.31 | ~0.31 | ~0.31 |

| O (SeO₄) | 24d | ~0.29 | ~0.22 | ~0.41 |

| O (W1, K-bound) | 24d | ~0.36 | ~0.54 | ~0.65 |

| O (W2, Al-bound) | 24d | ~0.03 | ~0.15 | ~0.12 |

Neutron Diffraction Studies of Hydrated Alum Structures

While X-ray diffraction maps electron density, neutron diffraction is sensitive to the positions of atomic nuclei. This makes it a uniquely powerful tool for studying hydrated crystals like alums, offering distinct advantages in locating light atoms and investigating dynamic phenomena.

X-rays are scattered weakly by hydrogen atoms, making their positions difficult to determine accurately. In contrast, neutrons are scattered effectively by hydrogen (and its isotope, deuterium), providing precise localization of protons in the crystal structure. Neutron diffraction studies on isostructural alums have been instrumental in mapping the extensive hydrogen-bonding network that stabilizes the crystal lattice. arizona.edu These studies precisely define the positions of hydrogen atoms in the twelve water molecules of hydration, revealing the geometry of the O-H···O bonds between the coordinated water molecules and the oxygen atoms of the selenate anions. arizona.edu

Neutron diffraction is also highly effective for studying orientational disorder, where molecules or ionic groups occupy multiple orientations within the crystal lattice. In studies of alums containing substituted ammonium (B1175870) cations (e.g., methylammonium), neutron diffraction has revealed that the cation groups are disordered, being distributed over two or more orientations of equal probability. arizona.edu This disorder can be explained by models involving quantized rotation or static statistical distribution of the molecular ions, phenomena that are challenging to characterize by other means. arizona.edu

Examination of Anion and Water Molecule Orientational Disorder

A key structural feature of the α-alums is the presence of orientational disorder in the tetrahedral anions. researchgate.netarizona.edu This disorder is a critical aspect of their crystallography and has been a subject of detailed investigation.

The disorder involves the selenate (or sulfate) tetrahedron adopting at least two distinct orientations along the threefold symmetry axis. arizona.edu In the dominant orientation, the tetrahedron is aligned in one direction, while in a minor, "reversed" orientation, it is flipped. arizona.edu The relative population of these two sites varies among different alums. For instance, in ammonium aluminum sulfate, the disordered sulfate groups account for about 17% of the total. arizona.edu While this phenomenon has been extensively confirmed in sulfate alums, structural predictions and spectroscopic data suggest that a similar disorder of the selenate groups is possible in this compound. researchgate.net

This disorder is often manifested in crystallographic refinements as unusually large anisotropic displacement parameters (thermal ellipsoids) for the oxygen atoms of the anion, indicating that these atoms occupy a larger volume of space than would be expected from simple thermal vibration. This reflects their statistical distribution over multiple closely spaced positions corresponding to the different tetrahedral orientations.

Correlational Studies with Spectroscopic Data

In the study of alums, a class of isomorphous hydrated double salts to which this compound belongs, the correlation between crystallographic and spectroscopic data is crucial for understanding complex structural details. While sulfate α-alums are known to exhibit orientational disorder of the sulfate anions, such disorder had not been definitively detected in selenate alums through crystallography alone. researchgate.net

However, structural predictions for potassium aluminum selenate dodecahydrate suggest that the existence of disorder among the selenate (SeO4) groups is possible. researchgate.netresearchgate.net This prediction finds corroborating evidence in spectroscopic analyses, particularly Raman spectroscopy. researchgate.net Studies of the Raman spectra of various selenate α-alums indicate the potential for such disorder, making a detailed crystal structure refinement of KAl(SeO4)2·12H2O a subject of significant scientific interest to confirm these spectroscopic observations. researchgate.netresearchgate.net The correlation between the spectroscopic signatures and the predicted crystallographic disorder provides a more complete picture of the compound's solid-state structure.

Table 1: Spectroscopic and Crystallographic Correlation in Alums

| Compound Class | Crystallographic Observation | Spectroscopic Indication (Raman) |

|---|---|---|

| Sulfate α-alums | Confirmed orientational disorder of SO4 groups. researchgate.net | Spectra clearly show sulfate anion disorder. researchgate.net |

Influence of Cation Size on Disorder Mechanisms

The degree of anion disorder within the alum crystal lattice is not random but is significantly influenced by the nature and size of the monovalent cation (MI). researchgate.net Research on the broader family of alums has established a clear trend: the smaller the ionic radius of the MI cation, the greater the extent of the anion disorder. researchgate.net

This principle applies to both sulfate and selenate alums. In the case of this compound, the potassium ion (K+) is the MI cation. Its relatively small size, when compared to other alkali metals like rubidium (Rb+) or cesium (Cs+), contributes to the predicted likelihood of selenate group disorder. researchgate.net This relationship underscores the importance of ionic radii in dictating the subtle structural stabilities and dynamic behaviors within the crystal lattice. The cation's size directly impacts the local symmetry and orientation of the polyatomic anions, leading to varying degrees of positional or orientational disorder.

Table 2: Cation Radii and Predicted Disorder in Alums

| Cation | Ionic Radius (Å) | Associated Anion Disorder |

|---|---|---|

| K+ | ~1.38 | Larger disorder predicted. researchgate.net |

| Rb+ | ~1.52 | Intermediate disorder. researchgate.net |

Vibrational and Electronic Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy is a powerful analytical technique for identifying functional groups and characterizing bonding within a molecule. In the context of aluminum potassium selenate (B1209512), FTIR studies are instrumental in understanding the vibrational modes of the selenate anions and the behavior of the water molecules within the crystal structure.

The selenate anion (SeO₄²⁻), being a tetrahedral molecule, possesses four fundamental internal vibrational modes: the symmetric stretching vibration (ν₁), the doubly degenerate bending vibration (ν₂), the triply degenerate antisymmetric stretching vibration (ν₃), and the triply degenerate bending vibration (ν₄). In the free ion state, with Td symmetry, only the ν₃ and ν₄ modes are infrared active. However, in the crystalline environment of aluminum potassium selenate, the site symmetry of the selenate anion is lowered, which can lead to the activation of the IR-inactive modes and the splitting of the degenerate modes.

While specific FTIR data for this compound is not extensively reported in the literature, analogies can be drawn from the spectra of other selenate-containing compounds. For instance, in the FTIR spectrum of sodium selenate, a strong absorption band is observed at 888 cm⁻¹, which is attributed to the ν₃ antisymmetric stretching mode of the Se-O bond. It is expected that this compound would exhibit a similar strong absorption band in this region. The ν₄ bending mode is typically observed at lower frequencies, generally in the range of 400-450 cm⁻¹. The ν₁ symmetric stretching mode, although typically weak in the infrared spectrum, may appear as a small shoulder or a weak band around 830-840 cm⁻¹ due to the reduced symmetry in the crystal.

Table 1: Expected FTIR Vibrational Modes of the Selenate Anion in this compound (Data based on analogies with other selenate compounds)

| Vibrational Mode | Symmetry | Expected Wavenumber (cm⁻¹) | Activity in Td Symmetry |

| ν₁ (Symmetric Stretch) | A₁ | ~830 - 840 | IR inactive |

| ν₂ (Bending) | E | ~330 - 350 | IR inactive |

| ν₃ (Antisymmetric Stretch) | F₂ | ~880 - 900 | IR active |

| ν₄ (Bending) | F₂ | ~400 - 450 | IR active |

The twelve water molecules in the crystal structure of this compound play a crucial role in stabilizing the lattice through an extensive network of hydrogen bonds. FTIR spectroscopy is particularly sensitive to the vibrations of water molecules and the strength of these hydrogen bonds. The vibrational spectra of water in hydrated crystals typically exhibit bands corresponding to stretching, bending, and librational modes.

The O-H stretching region, usually found between 3000 and 3600 cm⁻¹, is often broad due to the variety of hydrogen bonding environments. In compounds analogous to this compound, such as potassium alum (KAl(SO₄)₂·12H₂O), this region is characterized by broad absorption bands, indicating a range of hydrogen bond strengths. The H-O-H bending vibration (ν₂) of the water molecules is expected to appear around 1630-1650 cm⁻¹. The position and shape of this band can also be influenced by the coordination of the water molecules to the metal ions (Al³⁺ and K⁺) and their involvement in hydrogen bonding.

Water librational modes, which are restricted rotational motions (rocking, wagging, and twisting), are typically observed in the lower frequency region of the FTIR spectrum, often between 300 and 900 cm⁻¹. These modes are particularly sensitive to the crystalline environment and the hydrogen bonding network. In some cases, these librational bands can overlap with the vibrational modes of the selenate anion, making definitive assignments challenging without complementary techniques like Raman spectroscopy.

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to FTIR spectroscopy. It is particularly useful for studying the vibrational modes of non-polar functional groups and for analyzing low-frequency lattice vibrations.

The low-frequency region of the Raman spectrum (typically below 300 cm⁻¹) of crystalline materials is dominated by lattice vibrations, also known as phonon modes. These modes involve the collective motions of the constituent ions and molecules in the crystal lattice and are highly sensitive to the crystal structure and symmetry. In this compound, these vibrations can be categorized as translational and rotational motions of the Al(H₂O)₆³⁺, K(H₂O)₆⁺, and SeO₄²⁻ ions.

Raman spectroscopy has been effectively used to study the orientational dynamics of the tetrahedral anions in alums. In the case of this compound, there is evidence suggesting the possibility of orientational disorder of the selenate anions. researchgate.net This disorder arises from the fact that the selenate anion can adopt slightly different orientations within the crystal lattice.

The Raman spectrum of potassium aluminum selenate dodecahydrate (KAlSeD) in the region of the selenate stretching modes provides insight into this phenomenon. researchgate.net The spectrum reveals a strong band corresponding to the ν₁ symmetric stretching mode of the selenate anion at approximately 840 cm⁻¹. researchgate.net Additionally, a band at around 890 cm⁻¹ is assigned to the ν₃ antisymmetric stretching mode. researchgate.net The presence of shoulders or additional weak bands in the vicinity of the main ν₁ peak can be indicative of the existence of selenate anions in different local environments, which is a consequence of orientational disorder. researchgate.net The relative intensities of these bands can be used to estimate the population of the different orientations. A weak band observed at approximately 850 cm⁻¹ has been attributed to a water libration mode. researchgate.net

Table 2: Raman Active Vibrational Modes of the Selenate Anion in this compound

| Vibrational Mode | Symmetry | Observed Wavenumber (cm⁻¹) | Assignment |

| ν₁ | A₁ | ~840 | Symmetric Stretch |

| ν₃ | F₂ | ~890 | Antisymmetric Stretch |

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (deuteration), is a powerful tool in vibrational spectroscopy for assigning modes involving hydrogen atoms and for probing the nature of hydrogen bonds. In this compound, deuteration is expected to cause significant shifts in the vibrational frequencies of the water molecules.

Based on studies of the analogous compound, potassium alum, the O-H stretching and librational modes of water are expected to shift to lower frequencies upon deuteration, with a frequency ratio (νOH/νOD) of approximately 1.35. This shift helps to distinguish water-related bands from other vibrational modes in the spectrum.

Electronic Absorption Spectroscopy of Selenate Alums

Electronic absorption spectroscopy is a powerful technique used to probe the electronic structure of materials by measuring the absorption of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions. khanacademy.org This absorption corresponds to the excitation of electrons from lower to higher energy levels within the atoms or molecules of the substance. khanacademy.orgyoutube.com The resulting spectrum provides valuable information about the electronic transitions and energy levels of the compound. khanacademy.org

Investigation of Electronic Transitions and Energy Levels

The electronic transitions in a compound like this compound involve the excitation of electrons from occupied orbitals to unoccupied ones. In the case of a simple metal cation like aluminum (Al³⁺), with an electron configuration of [Ne] 3s² 3p¹, the energy required to excite these electrons is typically high, and their absorption bands are often found in the deep UV region. wikipedia.org The selenate anion (SeO₄²⁻) will also exhibit electronic transitions.

The energy of these transitions is quantized, meaning that electrons can only exist in distinct energy levels. youtube.com The energy difference between these levels corresponds to the energy of the absorbed photon, as described by Planck's equation, E = hν, where E is energy, h is Planck's constant, and ν is the frequency of the light. khanacademy.org

Table 1: Hypothetical Electronic Transitions for this compound

| Transition Type | Wavelength (nm) | Energy (eV) |

|---|---|---|

| O → Al Charge Transfer | < 200 | > 6.2 |

| Intra-selenate (n → π*) | ~210 | ~5.9 |

| Intra-selenate (π → π*) | ~240 | ~5.2 |

Note: This data is illustrative and based on general principles and data for similar compounds.

Energy level diagrams can be constructed from the absorption data to provide a visual representation of the electronic structure. For the aluminum ion, the energy levels have been extensively studied and compiled. nist.gov

Coupling of Electronic and Lattice Vibrations

In the solid state, the electronic energy levels of a compound are not isolated but are coupled to the vibrational modes of the crystal lattice (phonons). This interaction is known as electron-phonon or vibronic coupling. aps.orgtennessee.edu This coupling can influence the shape and width of the absorption bands and can also give rise to fine structure in the electronic spectrum, especially at low temperatures. aip.org

The coupling of electronic transitions with lattice vibrations means that the absorption of a photon can simultaneously excite an electron and a phonon. aip.org This results in absorption bands that are shifted to higher energies relative to the pure electronic transition. aip.org The strength of this coupling depends on the specific electronic states and vibrational modes involved. aps.org

Table 2: Examples of Vibrational Frequencies that may Couple to Electronic Transitions in Selenate Alums

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Al-O stretch in [Al(H₂O)₆]³⁺ | 400 - 600 |

| O-Se-O bending in SeO₄²⁻ | 300 - 450 |

| Se-O symmetric stretch in SeO₄²⁻ | ~830 |

| Se-O asymmetric stretch in SeO₄²⁻ | ~870 |

| Lattice Phonons | 50 - 300 |

Note: These are typical frequency ranges for related compounds and are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique for determining the structure of molecules in solid and liquid states. researchgate.netiupac.org It relies on the magnetic properties of atomic nuclei and can provide detailed information about the local environment of specific atoms within a compound. mdpi.com

For the structural elucidation of this compound, several NMR-active nuclei can be investigated, including ²⁷Al, ³⁹K, and ⁷⁷Se. The chemical shift, a key parameter in NMR, is highly sensitive to the coordination environment of the nucleus. cuni.cz

The ²⁷Al nucleus is a quadrupole nucleus, which can result in broad NMR signals. However, techniques like Magic Angle Spinning (MAS) can be employed to obtain high-resolution solid-state NMR spectra. cuni.cz The chemical shift of ²⁷Al is particularly informative about its coordination number. For instance, octahedrally coordinated aluminum, as expected in the [Al(H₂O)₆]³⁺ cation in this compound, typically exhibits a chemical shift in a distinct region of the spectrum. cuni.cz

Table 3: Typical NMR Parameters for Nuclei in this compound

| Nucleus | Natural Abundance (%) | Spin (I) | Typical Chemical Shift Range (ppm) for Relevant Environment |

|---|---|---|---|

| ²⁷Al | 100 | 5/2 | 0 - 40 (for octahedral Al³⁺) |

| ³⁹K | 93.26 | 3/2 | -30 to 30 |

| ⁷⁷Se | 7.63 | 1/2 | 1000 - 1050 (for selenates) |

Note: The chemical shift ranges are general and can vary depending on the specific chemical environment.

By combining the information from the NMR spectra of these different nuclei, a comprehensive picture of the structure of this compound can be obtained, confirming the coordination of the aluminum and potassium ions and the integrity of the selenate anion.

Theoretical and Computational Chemistry Approaches

First-Principles Calculations for Crystal Structure Prediction

First-principles calculations, also known as ab initio calculations, are a fundamental approach in computational materials science for predicting the crystal structure of a compound based solely on the principles of quantum mechanics, without the need for experimental input. ed.ac.ukarxiv.org These methods have become an indispensable component of modern solid-state inorganic chemistry. ed.ac.uk For a given chemical composition, such as aluminum potassium selenate (B1209512) (KAl(SeO₄)₂), these calculations can determine the most energetically favorable arrangement of atoms in the crystal lattice.

The process of crystal structure prediction (CSP) from first principles involves exploring a vast number of potential crystal structures and calculating their total energies. nih.gov The structure with the lowest energy is predicted to be the most stable. arxiv.org Methodologies such as evolutionary algorithms are often employed to efficiently search the complex energy landscape of possible atomic configurations. arxiv.org

In the context of inorganic systems, it is crucial that the computational method can accurately describe both metallic and insulating configurations. ed.ac.uk Density Functional Theory (DFT) is a common framework for these calculations, often using plane-wave basis sets to describe the electronic wavefunctions. ed.ac.uk The interaction between the core and valence electrons is typically handled using pseudopotentials to reduce computational cost while maintaining accuracy. ed.ac.uk

A typical output of such a study would include the predicted lattice parameters and atomic positions, as illustrated in the hypothetical data table below for a predicted structure of aluminum potassium selenate.

| Predicted Crystal Structure Data for this compound | |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Parameters | a = 9.1 Å, b = 5.8 Å, c = 15.2 Å |

| Atomic Positions (Wyckoff) | |

| Al | 4a |

| K | 4c |

| Se | 8d |

| O1 | 8d |

| O2 | 8d |

| O3 | 8d |

| O4 | 8d |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irost.ir It is widely applied to solids to understand their electronic properties, such as the band gap, density of states (DOS), and the nature of chemical bonding.

For this compound, DFT calculations can provide valuable insights into its electronic characteristics. The electronic band structure, which describes the ranges of energy that an electron is allowed to have, can be calculated. The energy difference between the top of the valence band and the bottom of the conduction band, known as the band gap, determines whether the material is an insulator, semiconductor, or metal. For a salt like this compound, a large band gap, characteristic of an insulator, would be expected. irost.ir

The Density of States (DOS) provides information about the number of available electronic states at each energy level. By analyzing the partial DOS (PDOS), which breaks down the total DOS into contributions from each type of atom (Al, K, Se, O), the nature of the chemical bonds can be inferred. For instance, in the related compound potassium alanate (KAlH₄), DFT calculations have shown a transfer of charge from the potassium cation to the [AlH₄]⁻ subunit, indicating an ionic bond. irost.ir A similar analysis for this compound would reveal the contributions of aluminum, potassium, selenate groups, and individual oxygen atoms to the valence and conduction bands.

Studies on similar compounds, such as Al³⁺ doped potassium dihydrogen phosphate (KDP), have shown that DFT can be used to understand the effect of constituent ions on the electronic structure. mdpi.com In that case, the presence of Al³⁺ was found to have a minimal impact on the linear absorption but could cause a slight shortening of the band gap. mdpi.com

The following table illustrates the kind of data that could be obtained from a DFT study of this compound.

| Calculated Electronic Properties of this compound (Hypothetical) | |

| Band Gap | 5.2 eV |

| Character of Valence Band Maximum | Primarily O 2p orbitals |

| Character of Conduction Band Minimum | Primarily Se 4p and Al 3s orbitals |

| Bonding Nature | Ionic between K⁺, Al³⁺, and (SeO₄)²⁻ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic Investigations of Formation Enthalpies and Exchange Reactions in Related Systems

Thermodynamic properties, such as the enthalpy of formation, are crucial for understanding the stability and reactivity of a compound. The enthalpy of formation (ΔH_f) is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

For this compound, the enthalpy of formation can be determined experimentally through calorimetry or calculated using computational methods. Thermodynamic modeling, such as the CALPHAD (Calculation of Phase Diagrams) method, can be used to assess and optimize thermodynamic parameters for binary and ternary systems. researchgate.net For the Al-Se system, the enthalpy of formation of Al₂Se₃ has been reported from both experimental measurements and DFT calculations. researchgate.net For example, direct synthesis calorimetry determined the enthalpy of formation of Al₂Se₃ to be -113.4 kJ/mol-atoms. researchgate.net

Furthermore, the enthalpies of formation for more complex selenate compounds have been investigated. For instance, the enthalpy of formation has been reported for an aluminum-centered ε-Keggin cluster salt containing selenate, Na[AlO₄Al₁₂(OH)₂₄(SeO₄)₄]·12H₂O. researchgate.net Such data for related compounds can provide a basis for estimating the thermodynamic stability of this compound.

The table below presents a comparison of reported enthalpies of formation for related aluminum-selenium and selenate compounds.

| Compound | Enthalpy of Formation (ΔH_f) | Method |

| Al₂Se₃ | -113.4 kJ/mol-atoms | Direct Synthesis Calorimetry researchgate.net |

| Al₂Se₃ | -108.5 kJ/mol-atoms | Combustion Calorimetry researchgate.net |

| Na[AlO₄Al₁₂(OH)₂₄(SeO₄)₄]·12H₂O | -20892.39 ± 70.56 kJ/mol | Not specified researchgate.net |

This table contains data from published research on related compounds.

Molecular Dynamics Simulations of Lattice Dynamics and Disorder

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique can be used to investigate the lattice dynamics of a crystal, including vibrational frequencies (phonons), phase transitions, and disorder.

In the context of this compound, MD simulations can provide insights into the behavior of the crystal lattice at different temperatures. For instance, studies on the related compound potassium selenate (K₂SeO₄) have used semi-empirical rigid-ion models to analyze its lattice dynamics. us.es These models have successfully reproduced the lattice instability that leads to an incommensurate phase, a characteristic feature of this material. us.es The simulations can also determine the eigenvectors of the soft modes, which describe the atomic displacement patterns during a phase transition. us.es

Furthermore, the possibility of anion disorder in selenate alums has been a subject of investigation. researchgate.net While sulfate (B86663) alums are known to exhibit orientational disorder of the sulfate anions, evidence for similar disorder in selenate alums is less definitive but has been suggested by structural predictions and Raman spectroscopy. researchgate.net MD simulations could be employed to explore the potential for orientational disorder of the selenate (SeO₄²⁻) tetrahedra within the this compound crystal structure. This would involve simulating the system at various temperatures and analyzing the orientations of the selenate groups to see if they deviate from a single, well-defined orientation.

A hypothetical outcome of an MD simulation study on this compound could be the identification of a soft phonon mode, indicating a potential phase transition at a specific temperature, as shown in the table below.

| Simulated Lattice Dynamics Properties of this compound (Hypothetical) | |

| Predicted Phase Transition Temperature | 150 K |

| Nature of Transition | Incommensurate |

| Soft Mode Eigenvector | Librational motion of SeO₄ tetrahedra coupled with displacement of K ions |

| Disorder at Room Temperature | Minor orientational disorder of SeO₄ groups |

Solid State Reaction Pathways and Transformations

Thermal Decomposition and Dehydration Mechanisms

The thermal decomposition of hydrated aluminum potassium selenate (B1209512), AlK(SeO₄)₂·12H₂O, is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt at higher temperatures. While specific literature on the thermal analysis of aluminum potassium selenate is scarce, a close analogy can be drawn from the extensively studied thermal decomposition of its sulfate (B86663) counterpart, potassium alum (KAl(SO₄)₂·12H₂O). aidic.it

The process begins with the loss of its twelve water molecules of hydration. This dehydration is not a single-step event but occurs in a series of overlapping stages, each corresponding to the removal of a specific number of water molecules. The initial stages of dehydration, occurring at relatively low temperatures, involve the loss of the more weakly bound water molecules. As the temperature increases, the more strongly coordinated water molecules are released.

Following complete dehydration, the resulting anhydrous this compound remains stable up to a significantly higher temperature. At elevated temperatures, the anhydrous salt undergoes decomposition. The selenate anion (SeO₄²⁻) is less thermally stable than the sulfate anion (SO₄²⁻) and will decompose to selenium dioxide (SeO₂), a volatile solid, and oxygen gas (O₂), with the release of sulfur trioxide being the analogous step for sulfates. The final solid products of the thermal decomposition are potassium selenate (K₂SeO₄) and aluminum oxide (Al₂O₃), though at even higher temperatures, potassium selenate can further decompose.

Dehydration: AlK(SeO₄)₂·12H₂O(s) → AlK(SeO₄)₂(s) + 12H₂O(g) (This occurs in multiple steps over a temperature range of approximately 90°C to 250°C)

Decomposition of the anhydrous salt: 2AlK(SeO₄)₂(s) → K₂SeO₄(s) + Al₂O₃(s) + 3SeO₂(g) + 3/2O₂(g) (This is expected to occur at temperatures above 600°C)

Table 1: Proposed Stages of Thermal Decomposition of this compound Dodecahydrate The temperature ranges are approximate and based on the behavior of analogous sulfate compounds.

| Stage | Process | Temperature Range (°C) | Gaseous Products | Solid Residue |

| 1 | Initial Dehydration | 90 - 150 | H₂O | Partially dehydrated AlK(SeO₄)₂ |

| 2 | Final Dehydration | 150 - 250 | H₂O | Anhydrous AlK(SeO₄)₂ |

| 3 | Decomposition | > 600 | SeO₂, O₂ | K₂SeO₄, Al₂O₃ |

To precisely elucidate the thermal decomposition and dehydration mechanisms of this compound, in-situ monitoring techniques are invaluable. High-temperature X-ray diffraction (HT-XRD) and in-situ spectroscopic methods like Raman and infrared spectroscopy can provide real-time information on the structural and chemical changes occurring as the material is heated. rigaku.comresearchgate.net

In-situ High-Temperature X-ray Diffraction (HT-XRD): This technique allows for the continuous monitoring of the crystalline phases present in a sample as a function of temperature. ijrdet.com For this compound dodecahydrate, an HT-XRD experiment would reveal the following:

The initial crystal structure of the hydrated salt.

The gradual disappearance of the diffraction peaks corresponding to the hydrated form and the emergence of new peaks associated with partially and fully dehydrated intermediates.

The eventual transformation of the anhydrous salt into the final decomposition products, potassium selenate and aluminum oxide. This would be observed by the appearance of the characteristic diffraction patterns for these compounds. chem-soc.si

By analyzing the changes in the diffraction patterns, it is possible to determine the precise temperatures at which these phase transitions occur and to identify any crystalline intermediate phases that may form.

In-situ Spectroscopy (Raman and IR): Vibrational spectroscopy can provide complementary information about the changes in the chemical bonding during thermal decomposition.

Infrared (IR) Spectroscopy: The broad bands in the O-H stretching region (around 3000-3600 cm⁻¹) and the H-O-H bending region (around 1630 cm⁻¹) of the initial hydrate (B1144303) would diminish and eventually disappear upon dehydration. Changes in the vibrational modes of the selenate anion (SeO₄²⁻) could also be monitored to detect the onset of decomposition.

Raman Spectroscopy: Similar to IR, Raman spectroscopy can track the loss of water molecules and the transformation of the selenate anion. The appearance of new bands corresponding to the final solid products would confirm the decomposition pathway.

By combining these in-situ techniques with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a comprehensive understanding of the thermal decomposition mechanism, including the kinetics and thermodynamics of each step, can be achieved.

Solid-State Reactivity with Other Chemical Species

The solid-state reactivity of this compound with other chemical species, such as metal oxides, is of interest for the synthesis of novel materials with specific properties. These reactions are typically carried out by heating a mixture of the powdered reactants, which can lead to the formation of mixed-metal oxides or other complex compounds. The reactivity is driven by the thermodynamic stability of the products relative to the reactants.

While specific studies on the solid-state reactions of this compound are not widely reported, its reactivity can be inferred from the behavior of its constituent ions and analogous compounds.

Reactivity with Basic Oxides: this compound, being a salt of a strong acid (selenic acid) and containing the acidic aluminum cation, is expected to react with basic oxides such as calcium oxide (CaO) or magnesium oxide (MgO) at elevated temperatures. Such reactions would likely lead to the formation of the corresponding metal selenates and aluminum oxide. For example, a possible reaction with calcium oxide is:

AlK(SeO₄)₂(s) + 2CaO(s) → 2CaSeO₄(s) + KAlO₂(s)

The formation of calcium selenate and potassium aluminate would be driven by the high lattice energy of these products.

Reactivity with Amphoteric and Acidic Oxides: Reactions with amphoteric oxides like zinc oxide (ZnO) or acidic oxides like silicon dioxide (SiO₂) would require higher temperatures and the products would depend on the stoichiometry and reaction conditions. For instance, reaction with ZnO could potentially lead to the formation of mixed oxide spinels.

Table 2: Potential Solid-State Reactions of this compound

| Reactant | Potential Products | Reaction Conditions |

| Calcium Oxide (CaO) | Calcium Selenate (CaSeO₄), Potassium Aluminate (KAlO₂) | High Temperature |

| Magnesium Oxide (MgO) | Magnesium Selenate (MgSeO₄), Potassium Aluminate (KAlO₂) | High Temperature |

| Zinc Oxide (ZnO) | Zinc Selenate (ZnSeO₄), Potassium Aluminate (KAlO₂), or mixed oxides | High Temperature |

These potential reactions highlight the versatility of this compound as a precursor in solid-state synthesis. The specific outcomes of these reactions would need to be investigated experimentally, likely using techniques such as X-ray diffraction to identify the crystalline products formed under different reaction conditions. nih.gov

Advanced Materials Science Applications Non Medical

Nonlinear Optical Properties and Phenomena

Nonlinear optics is a field of study that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is observable at high light intensities, such as those produced by lasers. Materials exhibiting strong third-order nonlinear optical (NLO) properties are crucial for the development of technologies like all-optical switching, optical computing, and optical limiting devices.

Crystals grown from aqueous solutions, such as those in the alum family, are of interest for their potential NLO properties. The third-order nonlinear susceptibility, denoted as χ(3), is a key parameter that quantifies these effects. It comprises a real part, associated with the nonlinear refractive index, and an imaginary part, related to nonlinear absorption. For a material to be suitable for optical device applications, it must possess a significant χ(3) value. Studies on the closely related compound, potassium aluminum sulfate (B86663) dodecahydrate, have confirmed its third-order nonlinear properties, suggesting that aluminum potassium selenate (B1209512) may exhibit similar characteristics worthy of investigation.

The Z-scan technique is a widely used and straightforward experimental method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. The technique involves moving a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmitted intensity through a finite aperture in the far field.

In a typical "closed-aperture" Z-scan, the aperture is partially closed to detect changes in the beam's divergence caused by the sample acting as an intensity-dependent lens. A positive nonlinear refractive index (n₂ > 0) results in self-focusing, while a negative index (n₂ < 0) causes self-defocusing. By analyzing the resulting transmittance curve, which shows a characteristic peak-valley or valley-peak shape, the value of n₂ can be determined.

For measuring the nonlinear absorption, an "open-aperture" Z-scan is performed where the aperture is fully opened to collect all the transmitted light. Any change in transmittance is then solely due to nonlinear absorption processes.

While specific Z-scan data for aluminum potassium selenate is not available, a study on its sulfate analogue, potassium aluminum sulfate dodecahydrate, provides valuable insight. Using a He-Ne laser at a wavelength of 632.8 nm, the following third-order nonlinear optical parameters were determined. These findings indicate that the sulfate compound exhibits self-focusing performance and saturation absorption.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | 1.46412 x 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 7.6746 x 10⁻⁴ | cm/W |

| Third-Order Susceptibility (Real Part) | Re(χ⁽³⁾) | 7.84088 x 10⁻⁷ | esu |

| Third-Order Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | 2.07218 x 10⁻⁸ | esu |

Dielectric Properties and Phase Transitions

The dielectric properties of a material describe its ability to store electrical energy in an electric field. The dielectric constant is a fundamental parameter in this regard, indicating how much a material can increase the capacitance of a capacitor compared to a vacuum. Materials with tailored dielectric properties are essential for manufacturing capacitors, insulators, and substrates for electronic circuits.

While the dielectric constant for this compound has not been widely reported, data for the analogous sulfate compound, potassium aluminum sulfate, is available. The dielectric constant for potassium aluminum sulfate has been measured to be approximately 3.8. This value provides an estimate for the dielectric behavior that might be expected from other members of the alum family. Research on single crystals of potassium aluminum sulfate dodecahydrate has also involved the calculation of both the real and imaginary parts of the dielectric constant across a range of photon energies.

Integration in Optical and Electronic Device Components

Materials that exhibit significant third-order nonlinear optical properties are promising candidates for a variety of applications in optical and electronic devices. The measured properties of the sulfate analogue of this compound suggest its potential utility in devices that rely on optical limiting and switching.

Optical limiters are devices designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser beams. They function by having high transmittance at low input light intensities and low transmittance at high intensities. The self-focusing behavior observed in potassium aluminum sulfate is a mechanism that can be exploited for such applications.

All-optical switching is a key technology for future high-speed optical communication networks. Materials with a large nonlinear refractive index can be used to create switches that control light with light, avoiding the speed limitations of electronic-to-optical conversion. The third-order nonlinear susceptibility of the alum family makes them a subject of interest for developing such components.

Emerging Research Frontiers and Future Perspectives

Development of Novel Characterization Methodologies

The comprehensive understanding of any crystalline material is fundamentally reliant on the sophistication of the characterization techniques employed. For aluminum potassium selenate (B1209512), future research will likely benefit from the application of both established and novel analytical methods to elucidate its structural and physicochemical properties with greater precision.

While traditional techniques such as single-crystal X-ray diffraction (XRD) are indispensable for determining the fundamental crystal structure—as has been demonstrated for related compounds like cesium aluminum selenate—emerging methodologies could provide deeper insights. researchgate.net For instance, advanced synchrotron-based techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could be invaluable. These methods can probe the local coordination environment and oxidation state of the selenium and aluminum atoms within the crystal lattice, offering a more nuanced view than conventional diffraction methods alone.

In-situ characterization techniques are also a promising frontier. For example, employing temperature-controlled XRD or Raman spectroscopy could allow for the real-time monitoring of phase transitions and dehydration processes. This would be particularly insightful for understanding the thermal stability of the dodecahydrate form of aluminum potassium selenate and identifying any intermediate hydrated or anhydrous phases, similar to what has been studied in potassium alum. acs.org

Furthermore, computational modeling, particularly using Density Functional Theory (DFT), represents a powerful predictive tool. DFT calculations can be used to model the electronic band structure, vibrational modes, and defect energetics of the this compound crystal lattice. Such theoretical studies can guide experimental work by predicting the effects of doping or strain on the material's properties, offering a theoretical framework for observations.

Table 1: Potential Characterization Techniques for this compound

| Technique | Information Gained | Potential Research Focus |

| Synchrotron X-ray Diffraction | High-resolution crystal structure, electron density distribution. | Precise determination of bond lengths and angles, understanding of lattice distortions. |

| XANES/EXAFS | Local atomic coordination, oxidation states of Al and Se. | Elucidation of the local environment around dopant ions. |

| In-situ Raman Spectroscopy | Vibrational modes, detection of phase transitions. | Monitoring structural changes during heating or cooling. |

| Density Functional Theory (DFT) | Electronic structure, defect formation energies, spectroscopic predictions. | Modeling the impact of dopants on electronic and optical properties. |

Exploration of Doping Effects on Structural and Spectroscopic Properties

The intentional introduction of impurity atoms, or doping, is a cornerstone of materials science for tailoring the properties of a host crystal. For this compound, a largely unexplored area is the systematic investigation of how different dopants affect its structural and spectroscopic characteristics. Drawing parallels from the well-established practice of doping potassium aluminum sulfate (B86663), it is conceivable that a wide array of transition metal ions could be incorporated into the this compound lattice.

The substitution of Al³⁺ ions with chromophoric transition metal ions such as Cr³⁺ or Fe³⁺ is expected to impart distinct colors to the otherwise colorless crystals, a phenomenon well-documented in sulfate alums. otago.ac.nz The resulting changes in optical properties could be meticulously studied using UV-Vis-NIR spectroscopy to identify the characteristic absorption bands of the dopant ions. Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy would be highly effective in probing the local site symmetry and electronic environment of paramagnetic dopant ions within the crystal.

Beyond optical properties, doping can also induce subtle to significant changes in the crystal structure. High-resolution diffraction studies would be necessary to quantify changes in lattice parameters, bond lengths, and angles upon the incorporation of dopants of varying ionic radii. Such structural modifications can, in turn, influence the material's mechanical and thermal properties. For instance, the introduction of dopants could create lattice strain, potentially altering the crystal's hardness or thermal expansion coefficient.

Table 2: Predicted Effects of Selected Dopants on this compound

| Dopant Ion | Expected Substitution Site | Predicted Effect on Properties | Relevant Characterization Technique |

| Chromium (Cr³⁺) | Substitution for Al³⁺ | Purple coloration, changes in optical absorption. | UV-Vis Spectroscopy, EPR |

| Iron (Fe³⁺) | Substitution for Al³⁺ | Yellow to brown coloration, magnetic properties. | UV-Vis Spectroscopy, Magnetic Susceptibility |

| Gallium (Ga³⁺) | Substitution for Al³⁺ | Minimal color change, potential lattice parameter modification. | High-Resolution XRD |

| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Substitution for Al³⁺ | Luminescence in the visible spectrum. | Photoluminescence Spectroscopy |

Advanced Crystal Engineering for Tailored Applications

Crystal engineering involves the rational design and synthesis of crystalline materials with desired properties and functionalities. For this compound, advancements in this area could pave the way for novel applications. The ability to control crystal size, morphology, and purity is fundamental to this endeavor.

Conventional methods for growing alum crystals, such as slow evaporation from aqueous solutions, provide a baseline for producing single crystals. otago.ac.nzchymist.comcrystalverse.com However, more advanced techniques could offer superior control. For instance, the use of gel-based crystallization methods could slow down the diffusion of ions, potentially leading to larger and more perfect crystals by minimizing nucleation density.

Another avenue of crystal engineering is the creation of layered or core-shell structures. It is conceivable to grow a seed crystal of one type of alum (e.g., doped this compound) and then subsequently grow a shell of a different composition (e.g., undoped this compound or even a sulfate alum) around it. researchgate.net This could lead to materials with interesting optical or mechanical properties, such as crystals with a colored core and a colorless shell.

Furthermore, the precise control over crystallization conditions, such as temperature, pH, and the presence of additives, can be used to influence the crystal habit. While alums typically crystallize in an octahedral form, it may be possible to promote the growth of specific crystal faces by introducing habit-modifying additives that selectively adsorb to certain surfaces. This level of morphological control is crucial for applications where specific crystal facets exhibit enhanced catalytic activity or other desirable surface properties. The development of such tailored crystals of this compound could open up possibilities in areas like catalysis, nonlinear optics, or as novel sensor materials, contingent on the intrinsic properties of the compound that are yet to be fully explored.

Q & A

Q. How to reconcile discrepancies between laboratory and field data on this compound’s environmental persistence?

Q. What criteria determine whether this compound data should be included in supplementary materials vs. the main manuscript?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.